molecular formula C28H26ClN3O2 B5053962 8-chloro-N'-[1-(4-isobutoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide

8-chloro-N'-[1-(4-isobutoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B5053962
M. Wt: 472.0 g/mol
InChI Key: YUWURWJWHGRVKO-DXJNIWACSA-N
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Description

The compound “8-chloro-N’-[1-(4-isobutoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide” has a molecular formula of C29H28ClN3O2. Its average mass is 486.004 Da and its monoisotopic mass is 485.187012 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. Typically, these would include properties like melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could exhibit biological activity, but without specific studies or data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound are not specified in the search results. Given its complex structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

Properties

IUPAC Name

8-chloro-N-[(Z)-1-[4-(2-methylpropoxy)phenyl]ethylideneamino]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2/c1-18(2)17-34-22-14-12-20(13-15-22)19(3)31-32-28(33)24-16-26(21-8-5-4-6-9-21)30-27-23(24)10-7-11-25(27)29/h4-16,18H,17H2,1-3H3,(H,32,33)/b31-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWURWJWHGRVKO-DXJNIWACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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